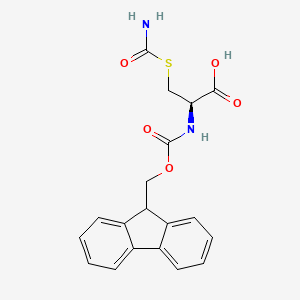

Fmoc-S-carbamoyl-L-cysteine

Description

Significance of Cysteine Modifications in Peptide and Protein Science

Cysteine, while one of the least abundant amino acids, is highly conserved and plays a critical role in protein structure, catalysis, metal binding, and redox chemistry. frontiersin.org Its side chain contains a thiol group (-SH), which is highly nucleophilic and susceptible to a wide range of post-translational modifications (PTMs). researchgate.netoup.com These modifications are not random occurrences but are crucial for regulating protein function, cell signaling, and maintaining redox homeostasis. frontiersin.orgresearchgate.net

The most prominent role of cysteine is the formation of disulfide bonds, which are vital for stabilizing the tertiary and quaternary structures of proteins. chemicalbook.commyfoodresearch.com Beyond disulfide bridges, the thiol group can undergo various oxidative modifications, including sulfenylation, sulfinylation, and sulfonylation, which can act as molecular switches in signaling pathways. frontiersin.orgnih.gov For instance, the reversible oxidation of a cysteine residue in the enzyme PTP-1B is essential for its catalytic activity and substrate recognition. frontiersin.org Cysteine modifications are also implicated in numerous human diseases, making the study of these processes critical for understanding pathophysiology and for drug development. nih.govfrontiersin.org The ability to synthetically introduce specifically modified cysteine residues into peptides allows researchers to create probes to study these biological processes in detail. nih.gov

Evolution of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS), first introduced by Merrifield, revolutionized the way peptides are made by anchoring the growing peptide chain to an insoluble polymer resin. nih.gov This simplifies the purification process, as reagents and by-products can be washed away after each step. bachem.com The original methodology was based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which required harsh acidic conditions (e.g., hydrogen fluoride) for final cleavage from the resin. nih.gov

The introduction of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal strategy by Carpino and Han marked a significant advancement. nih.govacs.org The Fmoc group protects the Nα-amino group and is cleaved under mild basic conditions (typically with piperidine), while the side-chain protecting groups (like tBu) and the resin linker are cleaved with mild acid (e.g., trifluoroacetic acid, TFA). nih.goviris-biotech.de This orthogonality and the milder conditions make Fmoc-SPPS compatible with a wider range of sensitive modifications, such as glycosylation and phosphorylation, which would not survive the harsh conditions of the Boc method. nih.gov

Fmoc-SPPS was also readily automated, partly because the cleavage of the Fmoc group releases a chromophore (dibenzofulvene) that allows for easy UV monitoring of the reaction progress. bachem.comchempep.com Today, Fmoc-SPPS is the predominant method for peptide synthesis in both academic research and for the industrial production of therapeutic peptides. nih.gov

Role of Carbamoyl (B1232498) Protecting Groups in Thiol Chemistry Research

A wide variety of thiol protecting groups have been developed, each with different stability and cleavage conditions. sigmaaldrich.comucl.ac.uk The carbamoyl group, specifically in the form of an S-carbamoyl moiety, serves as one such protecting group. Carbamoyl groups are a class of protecting groups used for various functional groups, including amines and thiols. univpancasila.ac.idmonash.edu In the context of thiol protection, carbamoyl disulfide intermediates have been observed during the thiolytic removal of other protecting groups, highlighting the relevance of this chemical linkage in thiol chemistry. mdpi.com The S-(N-ethylcarbamoyl) group, for example, has been shown to be compatible with porphyrin synthesis and can undergo in situ cleavage on a gold surface. acs.org

Current Research Landscape and Strategic Importance of Fmoc-S-carbamoyl-L-cysteine

This compound is a specialized building block for use in Fmoc-SPPS. absin.cn Its strategic importance lies in its potential to introduce a cysteine residue with a unique thiol protecting group that may offer advantages in specific synthetic contexts. The use of diverse protecting groups is essential for the synthesis of complex peptides, especially those with multiple disulfide bonds, where regioselective disulfide bridge formation is required. sigmaaldrich.com

The S-carbamoyl group's cleavage characteristics determine its utility. Research into the bioconversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid to L-cysteine identified N-carbamoyl-L-cysteine as an intermediate, suggesting enzymatic pathways might be relevant to this moiety. myfoodresearch.com In synthetic chemistry, the development of novel protecting groups and their corresponding Fmoc-amino acid derivatives expands the toolbox available to peptide chemists. iris-biotech.de This enables the fine-tuning of synthetic strategies and the creation of novel peptide structures for therapeutic and research purposes. This compound, as an available reagent, can be used as an unusual amino acid analog to aid in the deconvolution of protein structure and function. absin.cnchemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1354488-29-1 | absin.cncymitquimica.com |

| Molecular Formula | C₁₉H₁₈N₂O₅S | absin.cncymitquimica.com |

| Molecular Weight | 386.42 g/mol | absin.cncymitquimica.com |

| Synonym | (2R)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | cymitquimica.com |

Table 2: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc-SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features | Source(s) |

| Trityl | Trt | TFA-based cocktails (e.g., 95% TFA with scavengers) | Standard, cost-effective for introducing free-thiol Cys. Labile to standard cleavage. | chemicalbook.comsigmaaldrich.com |

| Acetamidomethyl | Acm | Iodine (forms disulfide), Hg(II) or Ag(I) salts (forms free thiol) | Orthogonal to TFA cleavage; stable to acid/base. Used for selective disulfide bond formation. | mdpi.comnih.gov |

| tert-Butyl | tBu | TFA-based cocktails | Stable to Fmoc deprotection; removed during standard cleavage. Can lead to β-elimination side reactions. | ug.edu.pl |

| Carbamoyl | - | Specific conditions (e.g., thiolysis, enzymatic) are implied but not detailed in general literature. | Offers alternative reactivity for specialized applications. | absin.cnmdpi.comacs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O5S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(2R)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C19H18N2O5S/c20-18(24)27-10-16(17(22)23)21-19(25)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 |

InChI Key |

IFPYYXWHARILPJ-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)N)C(=O)O |

Origin of Product |

United States |

Applications of Fmoc S Carbamoyl L Cysteine in Advanced Peptide and Protein Chemistry Research

Utilization in Native Chemical Ligation (NCL) and Extended Ligation Methodologies

Native Chemical Ligation (NCL) is a cornerstone technology in protein chemistry that enables the joining of two unprotected peptide fragments to form a larger polypeptide with a native peptide bond at the ligation site. cem.commdpi.com The reaction classically occurs between a peptide segment with a C-terminal thioester and another with an N-terminal cysteine residue. cem.comru.nl The unique reactivity of the N-terminal cysteine's 1,2-aminothiol group is central to this powerful technique. researchgate.net

Strategies for Generating N-Terminal Cysteine Residues for Ligation

The generation of peptide fragments with an N-terminal cysteine is a critical prerequisite for NCL. cem.com A primary strategy involves the use of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where protected amino acids are sequentially added to a growing peptide chain on a solid support. ru.nl Fmoc-S-carbamoyl-L-cysteine can be employed in this context as the N-terminal residue of a peptide segment.

The synthesis workflow involves:

Incorporating this compound at the final coupling step of the SPPS protocol for a given peptide segment.

Cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups, typically using a trifluoroacetic acid (TFA) cocktail. The S-carbamoyl group, like many other cysteine protecting groups, is designed to be stable under these conditions.

Purification of the S-protected peptide fragment.

A subsequent deprotection step is required to remove the S-carbamoyl group, unmasking the free thiol of the N-terminal cysteine. This renders the peptide segment ready for the NCL reaction.

The stability of the protecting group during synthesis and its efficient removal prior to ligation are key. While specific deprotection conditions for the S-carbamoyl group are not as widely documented as for groups like trityl (Trt) or acetamidomethyl (Acm), the strategy relies on the differential stability of protecting groups to achieve selective unmasking of the required reactive sites. chemicalbook.commdpi.com

Role in Site-Specific Protein Assembly and Segment Coupling

The ability to synthesize distinct peptide fragments and ligate them together has revolutionized the construction of large and complex proteins that are inaccessible by traditional SPPS alone. ru.nlnih.gov this compound plays an integral role by facilitating the preparation of the N-terminal cysteine-containing segments required for this modular assembly.

In a typical multi-segment protein synthesis strategy, several peptide fragments are synthesized in parallel. One or more of these fragments are designed as peptide thioesters, while the corresponding partners are synthesized to possess an N-terminal cysteine, which can be introduced using this compound. researchgate.net After synthesis and purification, these segments are sequentially ligated. For example, to assemble a three-segment protein (A-B-C), segment A (a peptide thioester) is first ligated to segment B (containing an N-terminal cysteine and a C-terminal thioester). The resulting larger fragment (A-B) is then purified and subjected to a second ligation with segment C, which has a final N-terminal cysteine. This sequential, site-specific assembly allows for the total chemical synthesis of functional proteins, including those with post-translational modifications or unnatural amino acids. ru.nl

Development of Bioconjugation Strategies for Research Probes

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a vital tool in chemical biology. dtu.dk Cysteine, with its uniquely nucleophilic thiol side chain, is a prime target for site-selective modification of peptides and proteins. explorationpub.comresearchgate.net

Cysteine-Directed Chemical Modification of Peptides and Proteins

The incorporation of this compound into a peptide sequence via SPPS allows for the precise placement of a cysteine residue at a desired location. After global deprotection, this cysteine becomes available for targeted chemical modification. The high nucleophilicity and relatively low abundance of cysteine make it an ideal handle for achieving high selectivity in bioconjugation reactions. explorationpub.com

Common strategies for cysteine-directed modification that can be applied to a cysteine residue introduced by this method include:

Michael Addition: Reaction with maleimides is a widely used method for cysteine conjugation, forming a stable thioether bond. This approach is central to the construction of many antibody-drug conjugates (ADCs). dtu.dkexplorationpub.com

Nucleophilic Substitution: Alkylation with iodoacetamides or bromoacetamides results in a stable thioether linkage. nih.gov

Thiol-Disulfide Exchange: Reaction with reagents containing a pyridyl disulfide group creates a disulfide bond, which can be cleaved under reducing conditions.

These reactions allow for the attachment of a wide array of molecules, including fluorophores, affinity tags, and therapeutic payloads, to a specific site on a peptide or protein. explorationpub.com

| Modification Strategy | Reagent Class | Resulting Linkage | Key Features |

| Michael Addition | Maleimides | Thioether | Highly efficient and widely used, particularly in ADC development. explorationpub.com |

| Nucleophilic Substitution | Iodoacetamides, Bromoacetamides | Thioether | Forms a very stable, irreversible bond. nih.gov |

| Thiol-Disulfide Exchange | Pyridyl Disulfides | Disulfide | Reversible linkage, cleavable by reducing agents. |

Design of Research Probes and Labels via S-Carbamoyl Linkages

While the most common use of this compound is to introduce a cysteine for subsequent modification, the carbamoyl (B1232498) moiety itself presents possibilities for probe design. A molecular probe typically consists of a recognition element, a linker, and a reporter group (e.g., a dye). nih.gov

The S-carbamoyl linkage (-S-CO-NH₂) could theoretically be used as a stable linker to attach research probes. For instance, a probe could be designed where the reporter group is part of a modified carbamoyl structure introduced to the cysteine thiol. More commonly, however, the carbamoyl group is simply a protecting group. After its removal, the resulting free thiol is used as the attachment point. For example, a fluorescent probe functionalized with a maleimide (B117702) group can be attached to the cysteine residue that was originally protected as this compound. This approach allows for the precise labeling of biomolecules for applications in fluorescence imaging and diagnostics. nih.govbiorxiv.org The design of such probes focuses on optimizing the properties of the dye and the recognition element to ensure high affinity and specificity for the intended biological target. nih.gov

Engineering of Cysteine-Containing Peptides and Proteins

The ability to introduce cysteine at any desired position is fundamental to protein engineering. Using building blocks like this compound in SPPS provides chemists with precise control over the primary sequence of synthetic peptides and small proteins. absin.cn This control enables various engineering applications.

One major application is the formation of disulfide bonds. By placing two S-protected cysteine residues at specific locations in a peptide chain during synthesis, a disulfide bridge can be formed through an oxidation step after deprotection. This is crucial for stabilizing the three-dimensional structure of many peptides and proteins, such as hormones and toxins.

Furthermore, introducing a single cysteine residue can create a specific site for attaching other molecules or for creating cyclic peptides. Intramolecular NCL, for example, can be used to cyclize a peptide by ligating its N-terminal cysteine with its C-terminal thioester, a strategy that can enhance peptide stability and bioactivity. rsc.org The use of this compound provides a reliable method to install the N-terminal cysteine required for such advanced engineering strategies.

Controlled Disulfide Bond Formation and Rearrangement Studies

The precise formation of disulfide bonds is crucial for stabilizing the tertiary structure of many peptides and proteins. bachem.com The synthesis of proteins with multiple disulfide bridges requires a sophisticated strategy of "orthogonal protection," where different cysteine residues are masked with protecting groups that can be removed under distinct chemical conditions, allowing for sequential and controlled disulfide bond formation. sigmaaldrich.comucl.ac.uk

The S-carbamoyl group, as used in this compound, serves as a robust thiol protecting group compatible with standard Fmoc-SPPS protocols. A key feature of carbamoyl-based protection, such as with the related S-ethylcarbamoyl group, is its stability under the acidic conditions used for peptide cleavage from the resin, typically involving trifluoroacetic acid (TFA). nih.gov This stability ensures that the cysteine thiol remains protected during the final deprotection of other acid-labile side-chain groups, preventing premature or uncontrolled oxidation.

Once the protected peptide has been cleaved and purified, the S-carbamoyl group can be selectively removed to unmask the free thiol. This deprotection is typically achieved under basic conditions, for instance, by treatment with aqueous sodium hydroxide (B78521). nih.gov The regenerated thiol is then available for a directed oxidation step to form the desired disulfide bond. This strategy allows chemists to dictate which cysteine residues will be paired, a critical capability in the synthesis of complex proteins with multiple, specific disulfide connectivities.

Research has also shown that S-carbamoyl derivatives can act as carbamoylating agents themselves. Studies using S-(N-methylcarbamoyl)cysteine have demonstrated that the carbamoyl group can be transferred to other nucleophilic functionalities on peptides, with a preference for other free thiols. nih.gov This reactivity highlights the importance of controlled conditions during deprotection to avoid potential side reactions or rearrangement, while also suggesting potential applications in dynamic combinatorial chemistry or the study of disulfide bond exchange pathways.

Conformational Stability and Folding Investigations

The introduction of modified amino acids is a powerful technique for probing the forces that govern protein folding and conformational stability. Peptidyl-cysteine S-carbamoylation is a modification known to influence the folding and stability of proteins. ontosight.ai By incorporating this compound into a peptide sequence, researchers can study how the presence of this specific modification at a defined site impacts the folding process, the stability of the final structure, and the potential for protein aggregation. ontosight.ai

Cysteine residues and the disulfide bonds they form are pivotal to the folding pathways of many proteins. nih.gov Introducing a protected cysteine, such as this compound, allows for the study of folding intermediates. The peptide can be folded while the cysteine remains protected, and the effect of a blocked thiol on the conformational landscape can be analyzed. Subsequent removal of the carbamoyl group can trigger disulfide formation, allowing researchers to trap and study intermediate states or compare the stability of the reduced versus oxidized forms of the protein.

Furthermore, studies on related compounds like N-terminal S-carbamoylmethylcysteine have revealed a propensity for cyclization under specific conditions, which can alter peptide conformation. nih.govresearchgate.net While this is a different derivative, it underscores that carbamoyl modifications on cysteine can introduce unique structural constraints or reactivity that can be exploited to investigate conformational dynamics. These investigations are critical for understanding protein misfolding diseases and for designing peptides with enhanced stability and specific three-dimensional structures.

Development of Novel Thiol-Protecting and Thiol-Cleavable Linkers in Research

The high nucleophilicity and redox activity of the cysteine thiol make it a frequent target for chemical modification, but also a challenge to manage during synthesis. researchgate.net The development of reversible protecting groups and cleavable linkers is central to harnessing cysteine's reactivity for applications ranging from drug conjugation to protein engineering.

Mechanisms of Carbamoyl Group Removal and Thiol Regeneration

The primary mechanism for the removal of the S-carbamoyl group from a cysteine residue is base-catalyzed hydrolysis. The carbamate (B1207046) thioester linkage is susceptible to nucleophilic attack by hydroxide ions.

The process can be described in the following steps:

A hydroxide ion (or other base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl group.

This attack forms a transient, unstable tetrahedral intermediate.

The intermediate collapses, leading to the cleavage of the carbon-sulfur bond. The sulfur atom is protonated by the solvent (e.g., water), regenerating the free cysteine thiol.

The other product is carbamic acid, which is unstable and decomposes to carbon dioxide and ammonia (B1221849).

An alternative pathway, suggested by studies on related compounds, involves an intermolecular transfer mechanism. nih.gov In this scenario, a nucleophile (which could be a deprotection reagent or another nucleophilic side chain on the peptide) attacks the carbamoyl carbonyl. This results in the transfer of the carbamoyl group from the cysteine thiol to the attacking nucleophile, thereby regenerating the free thiol. The efficiency and relevance of this pathway depend on the specific reaction conditions and the presence of other competing nucleophiles. Understanding these mechanisms is crucial for optimizing deprotection protocols and preventing unintended modifications during the synthesis and handling of complex peptides.

Mechanistic and Spectroscopic Investigations of Fmoc S Carbamoyl L Cysteine

Reaction Kinetics and Thermodynamic Studies of S-Carbamoylation and Decarbamoylation

The formation (S-carbamoylation) and cleavage (decarbamoylation) of the thio-carbamoyl bond are central to the chemical reactivity of Fmoc-S-carbamoyl-L-cysteine. These reactions are influenced by factors such as pH, temperature, and the chemical environment.

S-carbamoylation of a cysteine thiol typically occurs through a non-enzymatic reaction with isocyanic acid (HNCO), which exists in a pH-dependent equilibrium with cyanate (B1221674) (NCO⁻) in aqueous solutions derived from urea. google.comniscpr.res.in The reaction involves the nucleophilic attack of the thiolate anion (Cys-S⁻) on the electrophilic carbon of isocyanic acid. The rate of carbamoylation is dependent on the pKa of the reacting group, with lower pKa values generally leading to faster reactions. niscpr.res.in Studies on the reaction of cyanate with cysteine at neutral pH have reported second-order rate constants in the range of 3.7 to 3.9 M⁻¹ min⁻¹. researchgate.net

The S-carbamoylation reaction is reversible. google.com Decarbamoylation, the reverse reaction, is notably facilitated under slightly alkaline conditions, which contrasts with the high stability of N-carbamoyl linkages (e.g., on lysine (B10760008) residues) that are for practical purposes, irreversible. google.com The thermodynamics of these processes are governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes. youtube.com For a spontaneous reaction, ΔG must be negative. The formation of the S-carbamoyl bond is generally an exothermic process (negative ΔH), favored by the formation of a stable covalent bond.

| Thermodynamic Parameter | Description for S-Carbamoylation | Influencing Factors |

| Gibbs Free Energy (ΔG) | Generally negative for the forward reaction (carbamoylation) under favorable conditions, indicating spontaneity. | pH, Temperature, Reactant Concentrations |

| Enthalpy (ΔH) | Typically negative (exothermic) due to bond formation. | Bond strength of the S-carbamoyl linkage |

| Entropy (ΔS) | May be slightly negative as two molecules combine into one, representing an increase in order. | Solvent organization, degrees of freedom of reactants vs. products |

This table presents generalized thermodynamic considerations for the S-carbamoylation reaction based on fundamental principles.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation and analysis of this compound.

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. In this compound, distinct signals for the Fmoc group, the cysteine backbone, and the carbamoyl (B1232498) group can be identified.

¹H-NMR: The spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), the methine and methylene (B1212753) protons of the Fmoc linkage (around 4.2-4.5 ppm), and the α-CH and β-CH₂ protons of the cysteine residue. nih.govcsic.es The protons of the carbamoyl group (-CONH₂) would appear as a broad signal.

¹³C-NMR: The carbon spectrum would display signals for the numerous aromatic carbons of the Fmoc group, the carbonyl carbons of the Fmoc, the carboxylic acid, and the S-carbamoyl group, as well as the α- and β-carbons of the cysteine backbone. The chemical shift of the β-carbon is particularly sensitive to the substitution on the sulfur atom. nih.govplos.org Studies on cysteine microspecies have shown a strong correlation between the ¹³C chemical shift of the α-carbon and the basicity of the thiolate, which can be used to estimate the electronic character of the cysteine residue. nih.gov

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 7.3 - 7.8 | Aromatic protons (Fmoc) |

| ¹H | ~4.5 | α-CH (Cysteine) |

| ¹H | 4.2 - 4.4 | CH-CH₂ (Fmoc) |

| ¹H | ~3.2 | β-CH₂ (Cysteine) |

| ¹³C | 170 - 175 | C=O (Carboxylic acid) |

| ¹³C | ~156 | C=O (Fmoc urethane) |

| ¹³C | ~158 | C=O (S-carbamoyl) |

| ¹³C | 141 - 144 | Quaternary aromatic (Fmoc) |

| ¹³C | 120 - 128 | CH aromatic (Fmoc) |

| ¹³C | ~67 | CH₂ (Fmoc) |

| ¹³C | ~53 | α-C (Cysteine) |

| ¹³C | ~47 | CH (Fmoc) |

| ¹³C | ~35 | β-C (Cysteine) |

This table provides predicted NMR chemical shifts based on data from related Fmoc-amino acids and cysteine derivatives. Actual values may vary depending on solvent and experimental conditions. nih.govplos.org

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for verifying the molecular weight of this compound and for characterizing its fragmentation patterns, which aids in structural confirmation.

In positive ion mode, the protonated molecule [M+H]⁺ would be observed. Tandem MS (MS/MS) analysis of this ion typically reveals characteristic fragmentation pathways for Fmoc-protected amino acids. nih.gov A primary fragmentation is the loss of the Fmoc group via a McLafferty-type rearrangement, resulting in a neutral dibenzylfulvene molecule (178 Da) and the protonated S-carbamoyl-L-cysteine. nih.gov Another common fragment is the fluorenylmethyl cation (C₁₄H₁₁⁺) at m/z 179.

In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. A characteristic fragmentation pathway is the loss of the Fmoc group, yielding an [M-H-Fmoc+H]⁻ ion, which can provide further structural information upon subsequent fragmentation (MS³). nih.govnih.gov

| Ion | m/z (calculated) | Description | Mode |

| [M+H]⁺ | 387.1 | Protonated parent molecule | Positive |

| [M+Na]⁺ | 409.1 | Sodiated parent molecule | Positive |

| [M-H]⁻ | 385.1 | Deprotonated parent molecule | Negative |

| [M+H-178]⁺ | 209.0 | Loss of dibenzylfulvene from [M+H]⁺ | Positive |

| [C₁₄H₁₁]⁺ | 179.1 | Fluorenylmethyl cation | Positive |

| [M-H-222]⁻ | 163.0 | Loss of Fmoc group from [M-H]⁻ | Negative |

This table outlines the expected major ions for this compound (Molecular Formula: C₁₉H₁₈N₂O₅S, Molecular Weight: 386.42) in ESI-MS.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is sensitive to its functional groups and conformation. americanpharmaceuticalreview.com For this compound, these techniques can identify key structural features.

N-H Stretching: The carbamoyl group (-CONH₂) and the urethane (B1682113) NH will exhibit N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. chemrxiv.org

C=O Stretching: Multiple carbonyl groups will produce strong absorption bands in the IR spectrum. These include the carboxylic acid C=O (~1710-1740 cm⁻¹), the Fmoc urethane C=O (~1690-1710 cm⁻¹), and the S-carbamoyl C=O (~1650-1680 cm⁻¹). The exact positions are sensitive to hydrogen bonding.

Aromatic C=C Stretching: The fluorenyl group will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-S Stretching: The cysteine C-S stretching vibration is typically weak in the IR spectrum but can be observed in the Raman spectrum in the 600-700 cm⁻¹ range. nih.gov

The combination of IR and Raman spectroscopy, often supported by DFT calculations for accurate band assignment, allows for detailed conformational analysis. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | IR |

| Urethane/Carbamoyl N-H | Stretching | 3300-3500 | IR, Raman |

| Carboxylic Acid C=O | Stretching | 1710-1740 | IR |

| Fmoc Urethane C=O | Stretching | 1690-1710 | IR |

| S-Carbamoyl C=O | Stretching | 1650-1680 | IR |

| Aromatic C=C | Stretching | 1450-1600 | IR, Raman |

| C-S | Stretching | 600-700 | Raman |

This table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Computational Chemistry Approaches to this compound Reactivity

Computational methods, particularly quantum chemical calculations, provide profound insights into the molecular properties and reactivity that are not always accessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like this compound. nih.gov DFT calculations can be employed to:

Determine Geometric and Electronic Structure: Calculations can predict the most stable three-dimensional conformation of the molecule, bond lengths, bond angles, and the distribution of electron density. This information is crucial for understanding how the molecule interacts with other species.

Predict Spectroscopic Properties: Theoretical calculations of NMR chemical shifts and vibrational frequencies are routinely performed to aid in the interpretation of experimental spectra. nih.govcornell.edu For instance, calculated vibrational frequencies can be used to definitively assign bands in complex IR and Raman spectra.

Map Reaction Pathways: By calculating the potential energy surface for a reaction, chemists can identify the transition state structures and determine the activation energies (Ea) for processes like S-carbamoylation and decarbamoylation. nih.govmdpi.com These theoretical activation energies can be correlated with experimentally measured reaction rates to validate the proposed mechanism. nih.govacs.org Such calculations can shed light on the favorability of different reaction sites and the influence of substituents on reactivity. mdpi.comacs.org

| Computational Approach | Information Gained | Relevance to this compound |

| Geometry Optimization | Stable 3D structure, bond lengths, angles | Understanding steric and electronic effects of the Fmoc and carbamoyl groups. |

| Frequency Calculation | Vibrational frequencies (IR/Raman), zero-point energy | Assignment of experimental spectra, confirmation of minima and transition states. |

| NMR Calculation | Isotropic shielding constants (chemical shifts) | Aiding the assignment of complex ¹H and ¹³C NMR spectra. |

| Transition State Search | Structure of the highest energy point along a reaction coordinate, activation energy (Ea) | Elucidating the mechanism and predicting the kinetics of S-carbamoylation and decarbamoylation. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions | Quantifying the nucleophilicity of the sulfur atom and the electrophilicity of the carbamoyl carbon. |

This table summarizes how various quantum chemical calculation methods can be applied to study this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide profound insights into its intermolecular interactions, which govern its behavior in various environments, such as in solution, in the solid state, or in the presence of other molecules. While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and potential findings can be extrapolated from research on analogous Fmoc-protected amino acids.

A comprehensive investigation into the intermolecular interactions of this compound would involve the systematic analysis of several key types of non-covalent forces. These interactions are crucial in determining the supramolecular chemistry of the compound, including its self-assembly properties, which are characteristic of many Fmoc-amino acid derivatives.

Key Intermolecular Interactions for Investigation:

Hydrogen Bonding: The this compound molecule possesses several functional groups capable of participating in hydrogen bonding as both donors and acceptors. These include the carbamoyl group (-CONH2), the carboxylic acid group (-COOH), and the urethane linkage of the Fmoc group (-NH-C=O). MD simulations would aim to identify the specific hydrogen bonding networks that form between molecules of this compound.

π-π Stacking: The fluorenyl group of the Fmoc protecting group is a large, planar aromatic system. This moiety can induce strong π-π stacking interactions between molecules, which is a significant driving force for the self-assembly of Fmoc-amino acids into larger ordered structures like gels and fibers.

Electrostatic Interactions: The distribution of partial charges across the this compound molecule leads to electrostatic interactions that influence molecular orientation and association.

Illustrative Data from a Hypothetical Molecular Dynamics Study:

To illustrate the type of data that would be generated from such a study, the following tables present hypothetical findings.

Table 1: Potential Hydrogen Bond Analysis

This table outlines the potential hydrogen bond donors and acceptors within the this compound structure and a hypothetical average occupancy, which represents the percentage of simulation time that a particular hydrogen bond is observed.

| Donor Group | Acceptor Group | Hypothetical Average Occupancy (%) |

| Carboxylic Acid OH | Carboxylic Acid C=O | 85 |

| Carbamoyl NH₂ | Carbamoyl C=O | 70 |

| Fmoc NH | Carboxylic Acid C=O | 65 |

| Carbamoyl NH₂ | Carboxylic Acid C=O | 55 |

Table 2: Interaction Energy Contributions

This table provides a hypothetical breakdown of the average intermolecular interaction energies between a pair of this compound molecules as calculated from MD simulations.

| Interaction Type | Hypothetical Average Energy (kJ/mol) |

| Electrostatic Interactions | -50 |

| Van der Waals Interactions | -45 |

| - of which π-π Stacking | -25 |

| Total Interaction Energy | -95 |

These simulated data would be instrumental in constructing a detailed model of how this compound molecules interact with each other at the atomic level. Such a model is fundamental for understanding and predicting the material properties and biological interactions of this compound.

Biotechnological and Metabolic Pathway Research Involving Carbamoyl Cysteine Intermediates

Enzymatic Biotransformation Pathways of L-Cysteine

One notable biotechnological route for L-cysteine synthesis is the enzymatic biotransformation of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC). mdpi.comencyclopedia.pub This method serves as an alternative to traditional extraction from animal hair, a process fraught with environmental concerns due to its low yield and reliance on harsh chemicals like hydrochloric acid. mdpi.comencyclopedia.pub The enzymatic conversion is particularly prominent in bacteria from the Pseudomonas genus and involves a multi-step cascade. nih.gov

Two primary biosynthetic pathways for the conversion of DL-ATC to L-cysteine have been identified in these microorganisms, distinguished by their carbamoylated intermediates. nih.govresearchgate.net One pathway proceeds through an N-carbamoyl-L-cysteine (L-NCC) intermediate, while the other utilizes an S-carbamoyl-L-cysteine (SCC) intermediate. nih.govtandfonline.com

Racemization : The process begins with the conversion of D-ATC to L-ATC, a reaction catalyzed by ATC racemase. mdpi.comencyclopedia.pub

Ring-Opening : L-ATC hydrolase then acts on L-ATC, opening the thiazoline (B8809763) ring to produce a carbamoylated intermediate. mdpi.comnih.gov

Hydrolysis : The final step involves the hydrolysis of the carbamoyl (B1232498) intermediate to yield L-cysteine, carbon dioxide, and ammonia (B1221849). nih.gov

In the pathway that proceeds via an S-carbamoyl-L-cysteine intermediate, the enzyme S-carbamoyl-L-cysteine hydrolase is critical. nih.govresearchgate.net After L-ATC hydrolase forms S-carbamoyl-L-cysteine (SCC), S-carbamoyl-L-cysteine hydrolase (also referred to as S-carbamoyl-L-cysteine amidohydrolase) catalyzes the final hydrolytic cleavage to produce L-cysteine. nih.gov This pathway has been identified in strains like Pseudomonas thiazolinophilum. researchgate.net

Conversely, other Pseudomonas species, such as Pseudomonas sp. ON-4a, utilize a different route where L-ATC is converted to N-carbamoyl-L-cysteine (L-NCC). tandfonline.com In this case, an L-NCC amidohydrolase is responsible for the final conversion to L-cysteine. researchgate.nettandfonline.com Research has shown that cell-free extracts from these bacteria possess L-NCC amidohydrolase activity but lack SCC hydrolase activity, highlighting the specificity of these metabolic routes. tandfonline.com The genes responsible for these enzymatic steps, often designated atcB for L-ATC hydrolase and atcC for the amidohydrolase, have been cloned and characterized from Pseudomonas species. mdpi.comencyclopedia.pub

The table below summarizes the key enzymes involved in the alternative biotransformation pathways of DL-ATC to L-cysteine.

| Enzyme | Substrate | Product | Organism Example |

| ATC Racemase | D-2-amino-Δ²-thiazoline-4-carboxylic acid (D-ATC) | L-2-amino-Δ²-thiazoline-4-carboxylic acid (L-ATC) | Pseudomonas sp. mdpi.comencyclopedia.pub |

| L-ATC Hydrolase | L-2-amino-Δ²-thiazoline-4-carboxylic acid (L-ATC) | S-carbamoyl-L-cysteine (SCC) or N-carbamoyl-L-cysteine (L-NCC) | Pseudomonas sp. nih.govtandfonline.com |

| S-carbamoyl-L-cysteine Hydrolase | S-carbamoyl-L-cysteine (SCC) | L-Cysteine | Pseudomonas thiazolinophilum researchgate.net |

| L-NCC Amidohydrolase | N-carbamoyl-L-cysteine (L-NCC) | L-Cysteine | Pseudomonas sp. ON-4a tandfonline.com |

Metabolic engineering aims to enhance the production of valuable compounds like L-cysteine in microbial hosts such as Escherichia coli and Corynebacterium glutamicum. encyclopedia.pubnih.gov The native L-cysteine biosynthetic pathway, which starts from the glycolytic intermediate 3-phosphoglycerate, is tightly regulated by feedback inhibition, making overproduction challenging. mdpi.comnih.gov The cytotoxicity of L-cysteine further complicates efforts to achieve high titers through fermentation. nih.gov

The enzymatic pathway from DL-ATC involving carbamoyl intermediates represents a distinct and valuable route that can be harnessed through metabolic engineering. sciengine.com However, this bioconversion process has its own limitations, including the high cost of the DL-ATC substrate and potential inhibition of the enzymes by the L-cysteine product, which can lead to low yields. nih.govresearchgate.net

To overcome these challenges and improve L-cysteine titers, several metabolic engineering strategies are employed. While many focus on the native pathway from glucose, the principles are applicable to creating more robust whole-cell biocatalysts for the DL-ATC conversion route. Key strategies include:

Enhancing Biosynthesis : This often involves expressing genes that encode feedback-inhibition-insensitive versions of key enzymes in the L-cysteine pathway, such as serine O-acetyltransferase (CysE). nih.gov

Weakening Degradation : The degradation of L-cysteine can be reduced by knocking out genes that encode enzymes like L-cysteine desulfhydrase (CD). nih.gov However, in Pseudomonas strains used for DL-ATC conversion, L-cysteine degradation is sometimes necessary to supply the cells with essential carbon and nitrogen. nih.gov

Optimizing Cofactor and Precursor Supply : Engineering central carbon metabolism to direct more flux towards L-cysteine precursors, like L-serine, is a common approach. nih.gov For the DL-ATC pathway, ensuring efficient transport of the substrate into the cell is crucial.

Improving Exporter Function : Overexpressing genes for L-cysteine exporters can help alleviate product toxicity and inhibition by removing L-cysteine from the cytoplasm. mdpi.com

The table below details some research findings in the metabolic engineering of E. coli for enhanced L-cysteine production, with potential relevance for optimizing whole-cell biocatalysts.

| Engineering Strategy | Gene/Pathway Targeted | Host Organism | Outcome |

| Combinatorial Engineering | Multiple, including carbon-sulfur metabolism and cofactor availability | Escherichia coli | Achieved 12.6 g/L of L-cysteine in a 5 L bioreactor. nih.gov |

| Exporter Gene Disruption | Disruption of yciW | Escherichia coli | Enhanced L-cysteine production. mdpi.com |

| Feedback Inhibition Removal | Expression of feedback-insensitive CysE | E. coli / C. glutamicum | A foundational strategy to increase flux towards L-cysteine. nih.gov |

Chemoenzymatic Synthesis of Peptides and Modified Proteins with Carbamoyl Cysteine

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical methods with the high stereospecificity and mild reaction conditions of enzymatic catalysis. internationalscholarsjournals.comnih.gov This approach avoids the harsh chemicals and extensive protection/deprotection steps common in purely chemical peptide synthesis, thereby reducing the risk of racemization. internationalscholarsjournals.comqyaobio.com Proteases, such as serine proteases (e.g., α-chymotrypsin, trypsin) and cysteine proteases (e.g., papain), are commonly used to catalyze the formation of peptide bonds. nih.govresearchgate.net

The synthesis can be controlled either thermodynamically or kinetically. researchgate.net In kinetically controlled synthesis, an activated acyl donor (like an ester) is used, and the enzyme acts as a transferase, forming a reactive acyl-enzyme intermediate. nih.govresearchgate.net This intermediate then reacts with an amino acid or peptide nucleophile to form the new peptide bond. nih.gov The use of N-protected amino acid carbamoylmethyl esters as acyl donors has been reported in this context. internationalscholarsjournals.com

Carbamoyl cysteine derivatives, such as Fmoc-S-carbamoyl-L-cysteine, are well-suited for this synthetic strategy. The carbamoyl group on the sulfur atom can serve as an activating group, analogous to an ester, facilitating the formation of an acyl-enzyme intermediate with a suitable protease. The Fmoc protecting group on the N-terminus allows for stepwise, controlled elongation of a peptide chain. This positions this compound as a potentially valuable building block for incorporating cysteine into peptides chemoenzymatically, especially for creating modified proteins or peptides where the unique properties of the cysteine side chain are desired. For instance, poly-L-cysteine has been synthesized using α-chymotrypsin with L-cysteine ethyl ester as the substrate. nih.gov

The table below lists enzymes commonly used in chemoenzymatic peptide synthesis and their typical characteristics.

| Enzyme Class | Example Enzymes | Acyl Donor Specificity (Example) | Key Advantages |

| Serine Protease | α-Chymotrypsin, Trypsin, Subtilisin | Aromatic amino acid esters (Chymotrypsin) internationalscholarsjournals.com | High catalytic efficiency, well-characterized specificity. internationalscholarsjournals.comnih.gov |

| Cysteine Protease | Papain, Bromelain | Broad specificity, can use esters and amides. internationalscholarsjournals.comnih.gov | Robust and widely used in synthesis. internationalscholarsjournals.com |

| Esterase/Lipase | Lipase | Can utilize a variety of ester substrates. qyaobio.com | Useful for non-canonical amino acid incorporation. |

Emerging Research Frontiers and Future Directions

Integration in Novel Chemoselective Ligation Methodologies

Chemoselective ligation techniques, which involve the coupling of unprotected peptide fragments in aqueous solutions, are cornerstones of chemical protein synthesis. lsu.edu Methods like Native Chemical Ligation (NCL) have revolutionized the ability to assemble large proteins from smaller, chemically synthesized peptide segments. eurpepsoc.com NCL traditionally relies on the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov

The use of the Fmoc group as a temporary mask for the N-terminal cysteine of a peptide thioester segment has been shown to be an effective strategy in one-pot and convergent ligation strategies. nih.gov This approach prevents self-reaction and allows for sequential, controlled ligations. The Fmoc group is stable during the formation of the peptide thioester and can be readily removed in situ to initiate the ligation reaction. nih.gov

The S-carbamoyl group of Fmoc-S-carbamoyl-L-cysteine introduces a thiocarbamate moiety, a structure with distinct reactivity. While not a conventional ligation site, the chemistry of thiocarbamates is being explored for new conjugation methods. For instance, thiocarbamate ligation, based on the reaction of a thiol with a phenylthiocarbamate component, proceeds efficiently in water at neutral pH. acs.org The development of novel ligation methods could potentially exploit the S-carbamoyl group as a latent thioester or as a reactive handle that can be transformed under specific catalytic conditions to initiate a ligation event. This could expand the toolkit of ligation chemistries beyond the classic thioester-cysteine reaction, enabling the assembly of complex peptides at non-traditional junctions.

Role in the Synthesis of Post-Translationally Modified Peptides (PTMs) for Research

Post-translational modifications (PTMs) dramatically expand the functional diversity of proteins. advancedsciencenews.comnih.gov The chemical synthesis of peptides bearing specific PTMs is crucial for studying their effects on protein structure, function, and interaction. nih.gov Carbamoylation, the addition of a carbamoyl (B1232498) group, is a naturally occurring PTM, and the ability to incorporate it site-specifically is of significant research interest.

This compound serves as a direct building block for incorporating an S-carbamoyl-cysteine residue into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). This approach offers a significant advantage over methods that might attempt to modify a cysteine residue post-synthetically, which often suffer from side reactions and incomplete conversion. The direct incorporation of the pre-modified amino acid ensures homogeneity and simplifies the purification of the final PTM-containing peptide.

Furthermore, research has shown that peptides containing N-terminal S-carbamoylmethylcysteine (a related structure) can undergo spontaneous cyclization, losing ammonia (B1221849) to form a stable 5-oxoperhydro-1,4-thiazine-3-carboxylic acid residue. researchgate.netnih.gov This predictable reactivity can be either a challenge to be mitigated or a feature to be exploited for creating unique cyclic peptide structures for research. The use of this compound provides a stable, well-defined precursor to investigate these and other PTM-related phenomena, such as the impact of S-carbamoylation on protein folding, stability, and enzymatic activity.

Development of Catalytic Systems for Carbamoyl Chemistry in Peptide Synthesis

Asymmetric catalysis using peptide-based catalysts has become a powerful tool in organic synthesis. nih.gov Conversely, the use of catalysts to promote reactions in peptide synthesis is a growing field aimed at improving efficiency, reducing waste, and enabling novel transformations. While catalytic systems for forming the peptide bond itself are well-established, there is an emerging focus on developing catalysts for side-chain modifications and carbamoyl group chemistry.

Recent advances include photoredox catalysis for the site-selective functionalization of native peptides. researchgate.net This suggests a pathway for developing catalytic systems that could interact specifically with the S-carbamoyl moiety of an incorporated cysteine. Such systems could potentially be designed for:

Catalytic Transfer: A catalytic system could facilitate the transfer of the carbamoyl group from the cysteine sulfur to another nucleophile within the peptide or to an external substrate, creating a novel enzymatic-like process.

Catalytic Cleavage/Transformation: A catalyst could be developed to selectively cleave or transform the thiocarbamate bond under mild, specific conditions. This could be used as a "safety-catch" strategy, where the S-carbamoyl group acts as a protecting group that is removed catalytically at a late stage of the synthesis. google.com

Modulation of Peptide Catalysts: Incorporating this compound into a synthetic peptide catalyst could influence its secondary structure or active site environment. The carbamoyl group could participate in hydrogen bonding or other non-covalent interactions, fine-tuning the catalyst's selectivity and activity. nih.gov

The table below summarizes potential catalytic applications currently under exploration in the broader field of peptide chemistry that could be adapted for this compound.

| Catalytic Approach | Potential Application for S-Carbamoyl-Cysteine | Research Findings in Related Systems |

| Photoredox Catalysis | Site-selective transfer or modification of the carbamoyl group using light. | Enables Minisci-type transfer reactions and site-selective itaconation on complex peptides. researchgate.net |

| Organocatalysis | Use of small organic molecules to catalyze the cleavage or transfer of the carbamoyl group. | Peptide catalysts have been developed for various asymmetric reactions like conjugate additions. nih.gov |

| Metal Catalysis | Use of transition metal complexes to activate the thiocarbamate bond for cross-coupling or other transformations. | Niobium catalysis has been used for amidation in peptide synthesis. advancedsciencenews.com |

Application in Bio-orthogonal Chemistry and Live-Cell Research Probe Development

Bio-orthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biological processes. acs.org This field has been instrumental in developing chemical probes to study biomolecules in their natural environment. The design of such probes often involves incorporating a small, non-native chemical handle (like an azide (B81097) or alkyne) into a biomolecule, which can then be selectively labeled with a reporter molecule (like a fluorophore). google.comnih.gov

While the S-carbamoyl group is not a classic bio-orthogonal handle, its unique properties open avenues for novel probe design. The use of this compound allows for the precise placement of a thiocarbamate linkage within a peptide sequence designed as a research probe. Potential applications include:

Environment-Sensing Probes: The stability of the thiocarbamate bond can be sensitive to the local redox environment. A probe containing an S-carbamoyl-cysteine could be designed to release a cargo (e.g., a fluorescent reporter or a drug) upon encountering specific intracellular conditions, such as high levels of glutathione, which could act as a nucleophile to cleave the bond. acs.org

Enzyme-Activated Probes: A peptide probe could be designed as a substrate for a specific enzyme. The enzyme's action could expose the S-carbamoyl-cysteine residue, which then triggers a secondary, reporter-generating reaction.

Novel Recognition Motifs: The carbamoyl group can participate in hydrogen bonding, potentially serving as a specific recognition element for a protein target or a synthetic binding partner in a live-cell imaging experiment.

The development of such probes would rely on the modularity of SPPS, using this compound as a key building block to construct complex molecular tools for cell biology.

Research into its Role in Modular Synthetic Strategies for Complex Biomolecules

Modular or convergent synthesis is a powerful strategy for building large, complex biomolecules. Instead of a linear, step-by-step assembly, smaller, pre-functionalized modules are synthesized independently and then pieced together. lsu.edursc.org This approach improves efficiency, simplifies purification, and allows for the creation of libraries of related compounds by swapping different modules.

This compound is an ideal component for such modular strategies. It represents a pre-packaged, functionalized building block that can be readily incorporated into a peptide module via automated Fmoc-SPPS. chemimpex.com This avoids the need for potentially problematic post-synthetic modifications on a larger, more complex fragment.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-S-carbamoyl-L-cysteine with high purity?

- Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., Acm or Trt) to prevent thiol oxidation or undesired side reactions during peptide assembly. The Fmoc group is introduced via 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under alkaline conditions, followed by carbamoylation of the cysteine thiol. Purification via reverse-phase HPLC (≥98% purity) is critical, with storage at 2–10°C to prevent degradation . Characterization by melting point (148–154°C) and enantiomeric purity analysis (≤0.2% D-isomer) ensures quality .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of NMR (1H/13C) to verify the Fmoc and carbamoyl groups, HPLC for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Enantiomeric purity should be validated via chiral chromatography to ensure <0.2% D-isomer contamination, as deviations can affect peptide folding .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store lyophilized powder at 2–10°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as moisture absorption can hydrolyze the carbamoyl group. Long-term stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize the deprotection of the S-carbamoyl group without side reactions?

- Methodological Answer : Deprotection strategies depend on the application. For peptide synthesis, mild acidic conditions (e.g., TFA/water) selectively remove the Fmoc group while retaining the S-carbamoyl moiety. Reductive methods (e.g., TCEP) may be required if disulfide bond formation is unintended. Comparative studies using Trt vs. Acm protecting groups suggest Acm offers better stability during orthogonal deprotection .

Q. How can discrepancies between NMR and HPLC data be resolved during characterization?

- Methodological Answer : Discrepancies often arise from residual solvents or diastereomeric impurities. Perform 2D NMR (e.g., HSQC, COSY) to distinguish overlapping signals. Cross-validate with FTIR to confirm functional groups. If HPLC shows multiple peaks despite high purity, assess column compatibility (e.g., C18 vs. phenyl-hexyl) and mobile phase pH, as carbamoyl groups exhibit pH-dependent retention .

Q. What experimental design principles ensure reproducibility in synthesizing Fmoc-protected cysteine derivatives?

- Methodological Answer : Document reaction parameters (temperature, solvent, equivalents of reagents) meticulously. Use inert atmospheres (argon/nitrogen) to prevent oxidation. Include internal standards (e.g., Fmoc-Ala-OH) during HPLC analysis for quantification. Reference protocols from Carpino et al. (1972) for Fmoc chemistry and Barany et al. (1987) for cysteine protection .

Q. How does the choice of S-protecting group (e.g., Acm vs. Trt) impact downstream applications in peptide synthesis?

- Methodological Answer : Acm groups are compatible with native chemical ligation but require Hg(II) for deprotection, which may limit biocompatibility. Trt groups offer acid-labile removal (e.g., TFA) but can sterically hinder peptide chain elongation. For carbamoyl derivatives, Acm is preferred due to its stability during Fmoc-based solid-phase synthesis .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on the reactivity of this compound in peptide cyclization?

- Methodological Answer : Contradictions may arise from solvent polarity or coupling agents. Perform kinetic studies using CD spectroscopy to monitor secondary structure formation. Compare results with computational models (e.g., molecular dynamics simulations) to identify optimal conditions for cyclization .

Q. What strategies validate the absence of racemization during this compound incorporation into peptides?

- Methodological Answer : Use Marfey’s reagent to derivatize hydrolyzed peptide fragments and analyze via LC-MS. Racemization rates >1% indicate suboptimal coupling conditions (e.g., excessive base or prolonged reaction times). Adjust protocols using HOBt/DIC activation to minimize epimerization .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 414.47 g/mol | |

| HPLC Purity | ≥98.0% | |

| Melting Point | 148–154°C | |

| Storage Temperature | 2–10°C | |

| Enantiomeric Purity | ≤0.2% D-isomer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.